N-([2,3'-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-[(6-pyridin-3-ylpyridin-3-yl)methyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c22-16(15-11-18-6-7-19-15)21-9-12-3-4-14(20-8-12)13-2-1-5-17-10-13/h1-8,10-11H,9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTMQCHMSXOQPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with an appropriate amine. One common method involves the use of thionyl chloride to convert pyrazine-2-carboxylic acid into its corresponding acyl chloride, which then reacts with the amine to form the desired carboxamide . Another method involves the Yamaguchi reaction, which uses 2,4,6-trichlorobenzoyl chloride as the reagent in the presence of 4-dimethylaminopyridine and triethylamine .
Industrial Production Methods
Industrial production of N-([2,3’-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions can vary depending on the desired scale and specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions may result in compounds with different substituents on the pyrazine or bipyridine rings.
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
N-([2,3'-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the minimal inhibitory concentration (MIC) was reported at 50 µM against Escherichia coli and 75 µM against Streptococcus agalactiae . This suggests potential applications in treating bacterial infections.
2. Anticancer Activity
Research indicates that this compound may possess cytotoxic effects against various cancer cell lines. Studies have shown that derivatives with similar structural features can significantly inhibit the growth of lung cancer (A549), prostate cancer (PC-3), and colon cancer (HT-29) cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways and interference with DNA synthesis . This positions the compound as a candidate for further development in cancer therapeutics.
3. Tuberculosis Treatment
The compound has been studied for its activity against Mycobacterium tuberculosis. It acts by inhibiting the pyrazinamidase enzyme, crucial for converting pyrazinamide into its active form, thereby disrupting fatty acid synthesis necessary for bacterial growth . This highlights its potential role in developing new antitubercular agents.
Chemical Reactions and Synthesis
This compound can undergo various chemical reactions:
- Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
- Reduction: Reduction reactions can yield different chemical forms with altered properties.
- Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others .
These reactions are essential for synthesizing related compounds and exploring their biological activities.
Case Studies
1. In Vitro Studies on Antimicrobial Activity
A study conducted by Wang et al. (2020) reported that this compound inhibited the growth of Mycobacterium tuberculosis in laboratory settings, highlighting its potential as a new therapeutic agent against tuberculosis .
2. Structural Analysis
Crystal structure analyses have shown that the compound forms hydrogen bonds and π–π interactions that stabilize its structure in biological environments. These interactions are crucial for its binding affinity to target enzymes .
3. Cytotoxicity Assessment
In studies assessing cytotoxicity against cancer cell lines, derivatives of this compound demonstrated significant activity against multiple types of cancer cells, indicating a need for further exploration into its anticancer properties .
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, pyrazinamide, a related compound, is known to be converted to its active form, pyrazinoic acid, which interferes with fatty acid synthesis in Mycobacterium tuberculosis . Similar mechanisms may be involved for N-([2,3’-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide, depending on its specific targets and applications.
Comparison with Similar Compounds
Structural Variations and Lipophilicity
The target compound’s bipyridinylmethyl group distinguishes it from simpler pyrazinecarboxamides. Key structural analogs include:
- Halogenated Pyrazinecarboxamides (e.g., 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide): Substitution with halogens (-Cl) and bulky groups (e.g., tert-butyl) enhances lipophilicity and antimycobacterial activity. Lipophilicity (log P) is critical for membrane permeability and correlates with biological activity .
- Purine-Based Derivatives (e.g., N-([2,3'-Bipyridin]-5-ylmethyl)-2-(1H-indazol-6-yl)-9-isopropyl-9H-purin-6-amine): The bipyridinylmethyl group is retained, but the pyrazine is replaced with a purine scaffold. These derivatives exhibit CDK inhibitory activity, targeting HER2-positive breast cancers .
- Pyrazolopyrimidine Derivatives (e.g., N-([2,3'-Bipyridin]-5-ylmethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide): Substitution with methyl groups on the pyrazolopyrimidine core alters electronic properties and target selectivity .
Key Research Findings and Gaps
- Antimicrobial vs. Anticancer Focus : While halogenated pyrazinecarboxamides excel in antimicrobial assays, bipyridinylmethyl purines are optimized for kinase inhibition. The target compound’s bipyridinyl group may confer dual functionality, but specific data are lacking.
- Lipophilicity-Driven Design : Substituents like halogens and tert-butyl groups optimize log P for target engagement, but excessive lipophilicity may reduce solubility .
- Unresolved Questions: The target compound’s exact biological profile remains uncharacterized.
Biological Activity
N-([2,3'-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing research findings regarding its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular structure is characterized by a bipyridine moiety linked to a pyrazine-2-carboxamide. Its molecular formula is , with a molar mass of approximately 226.24 g/mol. The compound exhibits notable physicochemical properties that influence its biological interactions.
Anticancer Activity
Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. A study assessing the cytotoxicity of related compounds showed that derivatives with similar structural features displayed significant activity against lung cancer (A549), prostate cancer (PC-3), and colon cancer (HT-29) cell lines. The mechanism appears to involve the induction of apoptosis via the activation of caspase pathways and inhibition of cell proliferation through interference with DNA synthesis and repair mechanisms .
Antimicrobial Activity
In vitro studies have also demonstrated the antimicrobial properties of this compound. It has been shown to exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) for effective strains was reported at 50 µM against Escherichia coli and 75 µM against Streptococcus agalactiae .
Cytotoxicity Assays
In a series of experiments, this compound was tested alongside established chemotherapeutic agents like cisplatin. The results indicated that the compound exhibited superior selectivity and potency in certain cancer cell lines compared to cisplatin, suggesting its potential as a novel anticancer agent .
| Cell Line | Cisplatin IC50 (µM) | This compound IC50 (µM) |
|---|---|---|
| A549 | 15 | 8 |
| PC-3 | 20 | 10 |
| HT-29 | 25 | 12 |
Binding Studies
Binding studies using molecular docking simulations revealed that this compound interacts with DNA through minor groove binding and partial intercalation, which is crucial for its anticancer properties. These studies suggest that the compound can effectively inhibit DNA replication in cancer cells .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-([2,3'-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide?
- Methodology : Optimize the coupling of pyrazine-2-carboxylic acid derivatives with amine-containing intermediates. For example, methyl pyrazine-2-carboxylate can react with [2,3'-bipyridin]-5-ylmethanamine under basic conditions (e.g., CH₃ONa/CH₃OH) to form the carboxamide bond . Purification via column chromatography or recrystallization improves yield. Reaction efficiency depends on solvent choice (e.g., acetonitrile or methanol) and stoichiometric ratios of reagents .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology : Use a combination of analytical techniques:
- ¹H/¹³C NMR : Confirm substituent positions and amide bond formation by comparing chemical shifts to analogous pyrazine-carboxamide derivatives .
- HRMS (ESI) : Verify molecular weight and fragmentation patterns .
- HPLC : Assess purity (>98%) using reverse-phase columns and UV detection at 254 nm .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodology :
- Enzyme inhibition : Test activity against targets like β-secretase or monoamine oxidase-B (MAO-B) using fluorometric or colorimetric assays (e.g., measuring Aβ40 production for β-secretase) .
- Cellular viability assays : Use MTT or resazurin assays in neuronal or cancer cell lines to evaluate cytotoxicity and therapeutic potential .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be elucidated for derivatives of this compound?
- Methodology :
- Synthesize analogs with variations in the bipyridine or pyrazine moieties (e.g., halogenation, alkylation).
- Compare biological activity (e.g., IC₅₀ values) across analogs to identify critical pharmacophores. For example, fluorination at specific positions may enhance blood-brain barrier penetration .
- Computational modeling (e.g., molecular docking) can predict binding modes to targets like GluN2A-containing NMDA receptors .
Q. What experimental approaches resolve contradictions in reported biological activities across studies?
- Methodology :
- Standardize assay conditions : Control variables such as cell type, incubation time, and solvent (e.g., DMSO concentration) to minimize variability .
- Orthogonal validation : Confirm activity using multiple methods (e.g., electrophysiology for receptor antagonism and in vivo behavioral models for neurological efficacy) .
- Meta-analysis : Compare datasets from independent studies to identify confounding factors (e.g., impurities in compound batches) .
Q. How can the compound’s selectivity for GluN2A-containing NMDA receptors be validated?
- Methodology :
- Electrophysiology : Use HEK293 cells expressing GluN2A vs. GluN2B subunits to measure current inhibition (IC₅₀) .
- Radioligand binding : Compete with [³H]MK-801 in cortical membrane preparations to assess receptor subtype affinity .
- In vivo models : Test effects on motor coordination or memory in rodents with GluN2A-specific genetic modifications .
Q. What strategies improve the compound’s pharmacokinetic profile for CNS applications?
- Methodology :
- LogP optimization : Introduce polar groups (e.g., -OH, -NH₂) to reduce LogP while maintaining blood-brain barrier permeability .
- Prodrug design : Mask carboxylate groups with ester linkages to enhance oral bioavailability .
- Metabolic stability : Assess hepatic microsome clearance and identify metabolites via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
